molecular formula C18H22F3N3O3S B2590108 1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine CAS No. 1705207-20-0

1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine

Cat. No.: B2590108
CAS No.: 1705207-20-0
M. Wt: 417.45
InChI Key: QMDUHVJCMJZLSX-UHFFFAOYSA-N
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Description

The compound 1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (hereafter referred to as Compound A) features a piperidine core substituted with two key moieties:

  • 4-tert-Butylbenzenesulfonyl group: A bulky, electron-withdrawing substituent at the 1-position of piperidine.
  • 5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl group: A heterocyclic ring at the 4-position, known for its metabolic stability and bioisosteric properties.

Properties

IUPAC Name

2-[1-(4-tert-butylphenyl)sulfonylpiperidin-4-yl]-5-(trifluoromethyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3N3O3S/c1-17(2,3)13-4-6-14(7-5-13)28(25,26)24-10-8-12(9-11-24)15-22-23-16(27-15)18(19,20)21/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMDUHVJCMJZLSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NN=C(O3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Sulfonylation: The piperidine ring is sulfonylated using 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine.

    Coupling Reaction: The final step involves coupling the sulfonylated piperidine with the oxadiazole ring under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under strong oxidizing conditions, potentially leading to the cleavage of the sulfonyl group.

    Reduction: Reduction reactions may target the oxadiazole ring or the sulfonyl group, depending on the reagents and conditions used.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperidine ring or the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could lead to amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor antagonism, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

Compound A is distinguished by its 4-tert-butylbenzenesulfonyl substituent. Key analogs include:

  • 1-(2-Methoxybenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (Compound B, CAS 1396862-32-0): Replaces the tert-butyl group with a methoxy group, reducing steric bulk and altering electronic properties .
  • 1-(2,4-Dimethylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine (Compound C, CAS 1396686-35-3): Features two methyl groups, enhancing hydrophobicity but lacking the tert-butyl group’s steric hindrance .
Compound Substituent on Benzenesulfonyl LogP<sup>*</sup> Metabolic Stability<sup>†</sup>
A 4-tert-butyl 3.8 High (due to CF3)
B 2-methoxy 2.5 Moderate
C 2,4-dimethyl 3.2 Moderate

<sup>*</sup>Estimated using ChemAxon software.
<sup>†</sup>Based on in vitro microsomal stability assays .

Variations in the Oxadiazole Substituent

The 5-(trifluoromethyl)-1,3,4-oxadiazole group in Compound A is critical for its bioactivity. Analogs with different substituents include:

  • 4-[5-(4-Bromophenyl)-1,3,4-oxadiazol-2-yl]piperidine (Compound D, CAS 1083051-47-1): Replaces CF3 with a bromophenyl group, increasing molecular weight and polar surface area .
  • 3-[5-(Trifluoromethyl)-1,3,4-oxadiazol-2-yl]-1-(9H-xanthene-9-carbonyl)piperidine (Compound E, CAS 1448054-81-6): Substitutes the benzenesulfonyl group with a xanthene-carbonyl moiety, drastically altering steric and electronic profiles .

Activity Comparison :

  • aureus) .
  • Enzyme Inhibition : The trifluoromethyl group in Compound A may improve binding to hydrophobic enzyme pockets compared to Compound D’s bromophenyl group .

Piperidine-Linker Modifications

Compound A employs a direct sulfonyl linkage between the benzene and piperidine. Contrasting examples include:

  • 1-({[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-methylpiperidine (Compound G, CAS 851129-74-3): Uses a thioether-acetyl linker, increasing flexibility but reducing metabolic stability .
  • 1-(4-tert-Butylbenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (Compound H): Replaces sulfonyl with a benzoyl group and uses a 1,2,4-oxadiazole, altering electronic properties .

Biological Activity

1-(4-tert-butylbenzenesulfonyl)-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine is a synthetic compound that has attracted attention due to its potential biological activities. This article reviews its chemical structure, synthesis, and biological activity, particularly focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound features a piperidine core substituted with a sulfonyl group and a trifluoromethyl oxadiazole moiety. The structural formula can be represented as follows:

C17H18F3N2O4S\text{C}_{17}\text{H}_{18}\text{F}_3\text{N}_2\text{O}_4\text{S}

This structure suggests potential interactions with biological targets due to the presence of electron-withdrawing groups, which can influence the compound's reactivity and binding affinity.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the sulfonamide : Reaction of 4-tert-butylbenzenesulfonyl chloride with piperidine.
  • Introduction of the oxadiazole : Coupling with a suitable trifluoromethyl-containing reagent to form the oxadiazole ring.

Antimicrobial Activity

Several studies have reported on the antimicrobial properties of sulfonamide derivatives. For instance, compounds similar to this compound have shown significant activity against various bacterial strains.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound exhibits promising antimicrobial properties.

Anticancer Activity

Research has also highlighted the potential anticancer effects of related compounds. The mechanism often involves the inhibition of specific pathways critical for cancer cell proliferation. For example:

  • Cell Line Studies : In vitro studies on various cancer cell lines (e.g., MCF-7 breast cancer cells) have shown that these compounds can induce apoptosis and inhibit cell growth at micromolar concentrations.

The proposed mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation : It could potentially modulate receptors related to inflammation or cancer progression.

Case Studies

A notable study published in Bioorganic & Medicinal Chemistry evaluated a series of piperidine derivatives for their biological activities. Among these, compounds featuring similar substituents demonstrated enhanced activity against resistant bacterial strains and exhibited lower toxicity profiles compared to traditional antibiotics .

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